![molecular formula C9H6F3N3 B12574225 Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- CAS No. 588717-60-6](/img/structure/B12574225.png)
Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin, 3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]- ist eine Verbindung, die einen Pyridinring aufweist, der mit einer Trifluormethylgruppe und einer Pyrazolylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pyridin, 3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]- kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Konstruktion des Pyridinrings aus einem Trifluormethyl-haltigen Bausteinelement. Diese Methode beinhaltet typischerweise die Verwendung von Trifluormethylkupfer als aktive Spezies, das nukleophile Substitutionsreaktionen eingeht . Eine andere Methode beinhaltet die direkte Einführung einer Trifluormethylgruppe unter Verwendung von Reagenzien wie Trifluormethyltrimethylsilan .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung beinhaltet oft die Chlorierung und Fluorierung von 3-Picolin, gefolgt von aromatischer nuklearer Chlorierung des Pyridinrings . Dieses Verfahren wird aufgrund seiner Effizienz und Skalierbarkeit bevorzugt, was es für die großtechnische Produktion geeignet macht.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pyridin, 3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]- durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die an den Pyridinring gebundenen funktionellen Gruppen zu modifizieren.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere unter Einbeziehung der Trifluormethylgruppe.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Trifluormethyltrimethylsilan, Trifluormethan und Trifluormethylsulfon . Diese Reagenzien erleichtern die Einführung und Modifizierung der Trifluormethylgruppe unter kontrollierten Bedingungen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können nukleophile Substitutionsreaktionen verschiedene substituierte Pyridine liefern, während Oxidationsreaktionen Pyridinoxide erzeugen können .
Wissenschaftliche Forschungsanwendungen
Pyridin, 3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Pyridin, 3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]- beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, wodurch sie effektiver mit biologischen Membranen und Enzymen interagieren kann . Diese Interaktion kann je nach Zielmolekül zur Hemmung oder Aktivierung bestimmter biochemischer Signalwege führen .
Wirkmechanismus
The mechanism of action of Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3-Dichlor-5-(Trifluormethyl)-pyridin: Wird als chemisches Zwischenprodukt bei der Synthese von Pflanzenschutzmitteln eingesetzt.
3,5-Bis(Trifluormethyl)pyridin: Bekannt für seine Verwendung in Pharmazeutika und Agrochemikalien.
Einzigartigkeit
Pyridin, 3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]- ist einzigartig durch das Vorhandensein sowohl einer Trifluormethylgruppe als auch einer Pyrazolylgruppe. Diese Kombination verleiht unterschiedliche chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität, die nicht üblicherweise in anderen ähnlichen Verbindungen vorkommen .
Eigenschaften
CAS-Nummer |
588717-60-6 |
|---|---|
Molekularformel |
C9H6F3N3 |
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-3-5-15(14-8)7-2-1-4-13-6-7/h1-6H |
InChI-Schlüssel |
ZRDYPNPOVQTYPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




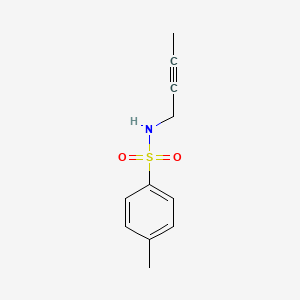
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
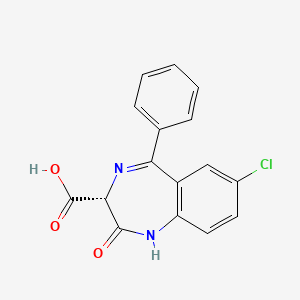
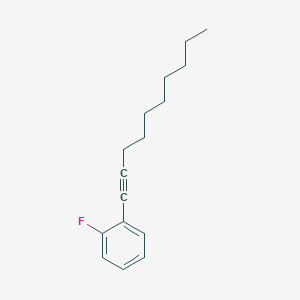
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
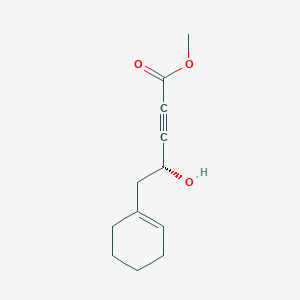
![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
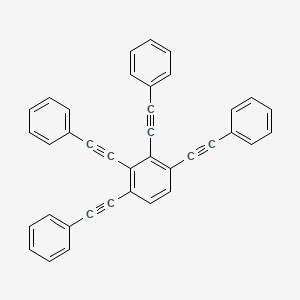
![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
